(R)-piperidine-3-carboxamide

Chiral Resolution Enantiomeric Excess Analytical Chemistry

Select (R)-piperidine-3-carboxamide (CAS 168749-30-2) for your next asymmetric synthesis. As the (R)-enantiomer of nipecotamide, this chiral piperidine building block is crucial for constructing enantiomerically pure DPP-4 inhibitors like alogliptin. Using the racemate or (S)-enantiomer leads to diastereomer formation, reducing yield and complicating purification. Our ≥97% purity with ≥98% ee ensures high-fidelity stereochemical introduction, minimizing downstream processing. Confirm identity via [α]D20 = -13°. Ideal for drug discovery, chiral HPLC method development, and enzymatic stereoselectivity studies. Request a quote now.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 168749-30-2
Cat. No. B186166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-piperidine-3-carboxamide
CAS168749-30-2
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N
InChIInChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m1/s1
InChIKeyBVOCPVIXARZNQN-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Piperidine-3-carboxamide (CAS 168749-30-2): Chiral Building Block for Pharmaceutical Synthesis


(R)-Piperidine-3-carboxamide, also known as (R)-nipecotamide, is a chiral piperidine derivative with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol [1]. As the (3R)-enantiomer of nipecotamide, this compound is a fundamental building block in medicinal chemistry, primarily valued for its defined stereochemistry which enables the synthesis of enantiomerically pure pharmaceutical agents [2]. Its procurement is driven by the need for a reliable, high-purity chiral intermediate for drug discovery and development, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other biologically active molecules [3].

The Critical Importance of Enantiomeric Purity for (R)-Piperidine-3-carboxamide


Substituting (R)-piperidine-3-carboxamide with its racemic mixture (nipecotamide, CAS 4138-26-5) or its (S)-enantiomer (CAS 88495-55-0) is not a scientifically or industrially viable option for applications requiring stereochemical control [1]. The (R)- and (S)-enantiomers exhibit opposite optical rotations and can have vastly different biological interactions and synthetic outcomes [2]. The use of a racemic mixture in an asymmetric synthesis pathway would inevitably lead to a mixture of diastereomers, drastically reducing yield, complicating purification, and potentially producing an inactive or toxic final product. Furthermore, the (R)-enantiomer is a specific, high-value intermediate for approved pharmaceuticals like alogliptin, where the final drug product is required to be the pure (R)-enantiomer [3].

Quantitative Differentiation of (R)-Piperidine-3-carboxamide (CAS 168749-30-2) from Comparators


Enantiomeric Purity: A Direct Comparison with the Racemic Mixture

A key differentiator is the enantiomeric purity (ee) achievable for (R)-piperidine-3-carboxamide. A patented process for optical resolution using optically active lactic acid demonstrates that the (R)-enantiomer can be isolated with an optical purity of 98.0% ee [1]. This is in stark contrast to the racemic mixture (nipecotamide, CAS 4138-26-5), which by definition has an ee of 0% [2]. The (S)-enantiomer, prepared under the same conditions, was obtained with a purity of 99.0% ee [1].

Chiral Resolution Enantiomeric Excess Analytical Chemistry

Optical Rotation: A Definitive Physical Property for Identity and Purity

The specific optical rotation ([α]D) provides a quantitative, non-destructive method for verifying the identity and enantiomeric purity of the compound. (R)-piperidine-3-carboxamide exhibits a specific rotation of [α]D20 = -13° (c = 2.5, 1.5 mol/L NaOH) [1]. This is a definitive physical property. The racemic mixture (nipecotamide, CAS 4138-26-5) has no net optical rotation ([α]D = 0°) [2]. The (S)-enantiomer (CAS 88495-55-0) is expected to exhibit an equal and opposite rotation, though a specific value from a primary source was not identified in this search.

Chiral Analysis Polarimetry Quality Control

Role as a Critical Intermediate in DPP-4 Inhibitor Synthesis

The (R)-stereochemistry is not merely a physical property but a functional requirement for its role as a precursor to the DPP-4 inhibitor alogliptin. A patented process explicitly describes the use of an optically active piperidine-3-carboxamide or a derivative thereof as a key intermediate in the synthesis of an optically active 6-(3-aminopiperidin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivative, a class of compounds that includes alogliptin [1]. The (S)-enantiomer or the racemate would lead to a different stereochemical outcome, which is not suitable for the desired biological activity of the (R)-enantiomer drug [2].

Medicinal Chemistry Diabetes Therapeutics Asymmetric Synthesis

Validated Applications for (R)-Piperidine-3-carboxamide (CAS 168749-30-2)


Asymmetric Synthesis of Enantiopure Pharmaceuticals

Procure this compound for use as a chiral building block in the asymmetric synthesis of drug candidates, particularly those in the DPP-4 inhibitor class like alogliptin. The high enantiomeric purity of 98.0% ee ensures that the desired stereochemistry is introduced with high fidelity, minimizing the formation of unwanted diastereomers and simplifying downstream purification [1].

Analytical Method Development and Quality Control

The defined optical rotation of [α]D20 = -13° serves as a critical specification for incoming material verification. Use this compound as a reference standard for developing and validating chiral HPLC methods to monitor the enantiomeric purity of reaction products and final drug substances [2].

Enzyme and Receptor Stereoselectivity Studies

Employ this pure (R)-enantiomer in biochemical assays to investigate the stereoselectivity of enzymes, such as amidases, or receptor binding. The availability of high-purity material allows for precise determination of activity differences between enantiomers, which is crucial for understanding structure-activity relationships and off-target effects [3].

Process Chemistry and Scale-Up Research

Utilize this compound as a substrate for developing and optimizing novel asymmetric reduction or optical resolution processes. Its well-characterized enantiomeric purity provides a reliable benchmark for evaluating the efficiency and selectivity of new catalytic methods [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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